3-(2'-Methylpiperidino)propyl m-hydroxybenzoate

Catalog No.
S14318074
CAS No.
63916-85-8
M.F
C16H23NO3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2'-Methylpiperidino)propyl m-hydroxybenzoate

CAS Number

63916-85-8

Product Name

3-(2'-Methylpiperidino)propyl m-hydroxybenzoate

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 3-hydroxybenzoate

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-13-6-2-3-9-17(13)10-5-11-20-16(19)14-7-4-8-15(18)12-14/h4,7-8,12-13,18H,2-3,5-6,9-11H2,1H3

InChI Key

JKEQJSXVKIBVBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC(=CC=C2)O

3-(2'-Methylpiperidino)propyl m-hydroxybenzoate is a chemical compound characterized by its structure, which includes a 2'-methylpiperidine moiety linked to a propyl chain and an m-hydroxybenzoate group. This compound belongs to a class of derivatives that exhibit diverse biological activities, making them of interest in medicinal chemistry and pharmacology. The presence of the piperidine ring contributes to its potential as a pharmacological agent, while the m-hydroxybenzoate component may enhance its solubility and bioavailability.

Typical for esters and amines. Key reactions include:

  • Esterification: The formation of 3-(2'-Methylpiperidino)propyl m-hydroxybenzoate typically involves the reaction between m-hydroxybenzoic acid and 3-(2'-methylpiperidino)propanol.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed back to m-hydroxybenzoic acid and 3-(2'-methylpiperidino)propanol.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

3-(2'-Methylpiperidino)propyl m-hydroxybenzoate has been studied for its potential biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit antimicrobial activity.
  • Analgesic Effects: The piperidine ring is known for its involvement in analgesic compounds, indicating potential pain-relieving properties.
  • Neuroactive Effects: Due to its structural similarity to known neuroactive agents, it may influence neurotransmitter systems.

The synthesis of 3-(2'-Methylpiperidino)propyl m-hydroxybenzoate can be achieved through several methods:

  • Direct Esterification:
    • Reacting m-hydroxybenzoic acid with 3-(2'-methylpiperidino)propanol in the presence of a dehydrating agent (e.g., sulfuric acid) under reflux conditions.
    • This method typically yields high purity and good yields.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to accelerate the esterification process, which can reduce reaction times significantly while maintaining yield.
  • Catalytic Methods:
    • Employing catalysts such as p-toluenesulfonic acid or cation exchange resins to facilitate the reaction under milder conditions.

3-(2'-Methylpiperidino)propyl m-hydroxybenzoate has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting pain relief or antimicrobial therapies.
  • Cosmetics: Its ester form may be utilized in formulations requiring skin penetration or moisturizing properties.
  • Agriculture: Potential use as an antimicrobial agent in agricultural products.

Studies on the interactions of 3-(2'-Methylpiperidino)propyl m-hydroxybenzoate with biological systems are crucial for understanding its pharmacodynamics:

  • Protein Binding Studies: Investigating how well the compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Receptor Binding Assays: Evaluating its affinity for various receptors (e.g., opioid receptors) can elucidate its potential therapeutic effects.

Several compounds share structural features with 3-(2'-Methylpiperidino)propyl m-hydroxybenzoate. Here are some examples:

Compound NameStructure FeaturesUnique Characteristics
MethylparabenMethyl ester of p-hydroxybenzoic acidWidely used as a preservative in cosmetics
PropylparabenPropyl ester of p-hydroxybenzoic acidCommonly used as a preservative
4-Hydroxybenzoic AcidHydroxylated benzoic acidPrecursor for various pharmaceutical compounds
2-Methyl-4-piperidinobenzamidePiperidine derivative with amide linkagePotential analgesic properties

Uniqueness of 3-(2'-Methylpiperidino)propyl m-hydroxybenzoate

The uniqueness of 3-(2'-Methylpiperidino)propyl m-hydroxybenzoate lies in its specific combination of a piperidine ring and an m-hydroxybenzoate moiety, which may confer distinct biological activities not observed in simpler derivatives like methylparaben or propylparaben. Its structural complexity suggests potential for diverse pharmacological applications, particularly in targeting neurotransmitter systems and exhibiting antimicrobial properties.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.16779360 g/mol

Monoisotopic Mass

277.16779360 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types